5-Adamantan-1-YL-2H-pyrazole-3-carboxylic acid (3-bromo-benzylidene)-hydrazide
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Overview
Description
5-Adamantan-1-YL-2H-pyrazole-3-carboxylic acid (3-bromo-benzylidene)-hydrazide is a complex organic compound that features a unique combination of adamantane, pyrazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Adamantan-1-YL-2H-pyrazole-3-carboxylic acid (3-bromo-benzylidene)-hydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the adamantane group: This step may involve the alkylation of the pyrazole ring with an adamantane derivative using a strong base such as sodium hydride.
Formation of the hydrazide: This can be done by reacting the carboxylic acid derivative of the pyrazole with hydrazine hydrate.
Benzylidene formation: The final step involves the condensation of the hydrazide with 3-bromo-benzaldehyde under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding benzyl derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with unique properties.
Polymer Chemistry: Potential use as a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action of 5-Adamantan-1-YL-2H-pyrazole-3-carboxylic acid (3-bromo-benzylidene)-hydrazide would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. As a drug, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Adamantan-1-YL-2H-pyrazole-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Benzylidene hydrazides: Compounds with similar hydrazide and benzylidene moieties but different core structures.
Uniqueness
The uniqueness of 5-Adamantan-1-YL-2H-pyrazole-3-carboxylic acid (3-bromo-benzylidene)-hydrazide lies in its combination of adamantane, pyrazole, and hydrazide moieties, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H23BrN4O |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-bromophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23BrN4O/c22-17-3-1-2-13(7-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-4-15(10-21)6-16(5-14)11-21/h1-3,7-8,12,14-16H,4-6,9-11H2,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
GTCHTXSHTZRWHR-FSJBWODESA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC(=CC=C5)Br |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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